Levallorphan tartrate is classified as a small molecule drug and is recognized for its dual action as both an antagonist and a partial agonist at the mu-opioid receptor. Its chemical formula is , with a molecular weight of approximately 433.5 g/mol . The compound is also noted for its potential psychotomimetic effects at higher doses, which can include hallucinations and dissociative experiences .
The synthesis of levallorphan tartrate involves several key steps, typically starting with methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine as raw materials. The process includes acylation and several reaction stages that require careful control of temperature and solvents. For instance, one method specifies a reaction temperature between 70°C to 90°C, preferably around 80°C to 85°C, using solvents like toluene or dichloromethane .
Key steps in the synthesis may include:
Levallorphan tartrate has a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name for the compound is (1R,9R,10R)-17-(prop-2-en-1-yl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-ol; (2R,3R)-2,3-dihydroxybutanedioic acid .
The following data summarizes its structural features:
Levallorphan tartrate participates in various chemical reactions typical of opioid derivatives. These include:
The reactions are often conducted under controlled conditions to ensure high yields and purity of the final product.
Levallorphan acts primarily as an antagonist at the mu-opioid receptor while displaying partial agonist activity at kappa-opioid receptors. This dual mechanism allows it to effectively reverse the effects of opioid overdose by displacing opioids from their receptors without fully activating them. This property helps mitigate some adverse effects associated with pure antagonists, such as severe withdrawal symptoms or respiratory depression induced by non-opioid central depressants .
Data suggests that levallorphan stimulates respiratory activity, making it particularly useful in clinical scenarios involving respiratory depression from opioids or other central nervous system depressants .
Levallorphan tartrate exhibits several notable physical and chemical properties:
These properties influence its bioavailability and interaction with biological systems.
Levallorphan tartrate has several applications in medical science:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3